3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate 3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14993723
InChI: InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C22H14F3NO5
Molecular Weight: 429.3 g/mol

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC14993723

Molecular Formula: C22H14F3NO5

Molecular Weight: 429.3 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4,5-Trifluorophenyl)-1,2-benzisoxazol-6-yl 3,4-dimethoxybenzoate -

Specification

Molecular Formula C22H14F3NO5
Molecular Weight 429.3 g/mol
IUPAC Name [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C22H14F3NO5/c1-28-17-6-3-11(9-19(17)29-2)22(27)30-13-4-5-14-18(10-13)31-26-21(14)12-7-15(23)20(25)16(24)8-12/h3-10H,1-2H3
Standard InChI Key TUHCODYLAXDIMW-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F)OC

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The molecule consists of two primary moieties:

  • A 1,2-benzisoxazole ring substituted at position 3 with a 3,4,5-trifluorophenyl group.

  • A 3,4-dimethoxybenzoate ester linked to position 6 of the benzisoxazole core.

This arrangement introduces both electron-withdrawing (trifluorophenyl) and electron-donating (methoxy) groups, creating a polarized system with potential pharmacological relevance .

Molecular Formula and Weight

  • Molecular Formula: C22H15F3NO5\text{C}_{22}\text{H}_{15}\text{F}_{3}\text{N}\text{O}_{5}

  • Molecular Weight: 454.36 g/mol (calculated from atomic masses).

Table 1: Atomic Composition

ElementQuantityContribution to Molecular Weight (g/mol)
C22264.24
H1515.12
F357.00
N114.01
O580.00

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis likely involves:

  • Formation of the benzisoxazole core: Cyclocondensation of hydroxylamine with a fluorinated benzaldehyde derivative, as described in analogous benzisoxazole syntheses .

  • Esterification: Reaction of 3-(3,4,5-trifluorophenyl)-1,2-benzisoxazol-6-ol with 3,4-dimethoxybenzoyl chloride under basic conditions (e.g., using pyridine or DMAP as catalysts) .

Table 2: Reagents and Conditions for Esterification

ComponentRoleTypical Conditions
3,4-Dimethoxybenzoyl chlorideAcylating agentAnhydrous DCM, 0–5°C, stirring
Benzisoxazole derivativeNucleophileBase (e.g., triethylamine)
SolventReaction mediumDichloromethane (DCM)

Analytical Characterization

Data from similar benzisoxazole esters suggest the following characterization profile :

  • 1H NMR^1\text{H NMR}:

    • Aromatic protons: δ 6.8–8.1 ppm (multiplet for trifluorophenyl and benzisoxazole).

    • Methoxy groups: δ 3.8–3.9 ppm (singlets).

  • FTIR:

    • Ester carbonyl (C=O\text{C=O}): ~1720 cm1^{-1}.

    • C-F stretches: 1100–1250 cm1^{-1}.

  • LC/MS: [M+H]+^+ peak at m/z 455.36.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to fluorinated and aromatic groups; soluble in DMSO, DCM, and THF. Limited aqueous solubility (<0.1 mg/mL) .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions, requiring storage at −20°C in inert atmospheres .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
LogP (Partition coefficient)3.8 ± 0.2ChemAxon Calculator
Topological PSA75.2 ŲPubChem Descriptor
Melting Point148–152°C (decomposes)Analogous compounds

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